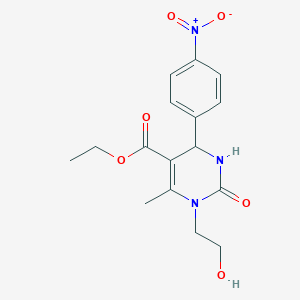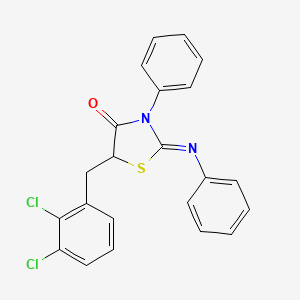![molecular formula C22H18O B11094292 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11094292.png)
1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound characterized by its unique cyclopropane ring fused to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves the cyclopropanation of areno-condensed 4H-pyrans with dihalocarbenes. This reaction can be carried out under phase-transfer catalysis conditions using chloroform and alkali, or through sonochemical activation in the presence of magnesium and carbon tetrachloride. Another method involves the use of dichlorocarbene generated from trichloroethyl acetate and alcoholates under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the cyclopropane ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles and bases, such as sodium hydroxide or silver salts, are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new synthetic analogs of flavonoids and other biologically active substances.
Mechanism of Action
The mechanism by which 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects involves interactions with specific molecular targets and pathways:
Glutamate Receptors: Acts as an antagonist, potentially modulating neurotransmission.
HIV-1 Replication: Inhibits viral replication, possibly by interfering with viral enzymes or proteins.
α-Glucosidase Inhibition: Inhibits the enzyme α-glucosidase, which is involved in carbohydrate metabolism, thereby reducing blood sugar levels.
Comparison with Similar Compounds
- 1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
- 1a,7-Diphenyl-7,7a-dihydro-1H-cyclopropa[b]chromene
Uniqueness: 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is unique due to its specific structural features, such as the presence of a cyclopropane ring fused to a chromene structure, which imparts distinct chemical and biological properties. Its ability to act as an antagonist of glutamate receptors and an inhibitor of HIV-1 replication sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H18O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1a,7-diphenyl-7,7a-dihydro-1H-cyclopropa[b]chromene |
InChI |
InChI=1S/C22H18O/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-22(15-19(21)22)17-11-5-2-6-12-17/h1-14,19,21H,15H2 |
InChI Key |
JUFPLNWTZDOHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-phenylethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094212.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11094221.png)

![1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11094234.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11094235.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11094237.png)
![N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline](/img/structure/B11094248.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11094261.png)
![5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11094263.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11094297.png)
![N',N''-{Sulfanediylbis[5,2-furandiyl(E)methylylidene]}bis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]](/img/structure/B11094299.png)
![4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11094304.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-2-(3H-indol-3-yl)acetohydrazide](/img/structure/B11094308.png)
